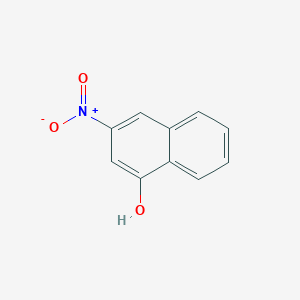

3-Nitronaphthalen-1-ol

Description

Properties

IUPAC Name |

3-nitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBQRDXCVFMSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566835 | |

| Record name | 3-Nitronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19256-80-5 | |

| Record name | 3-Nitronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrating Agents and Conditions

Conventional nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The hydroxyl group at position 1 activates the aromatic ring, directing nitration predominantly to the ortho (position 2) and para (position 4) sites due to its electron-donating resonance effects. To favor the less common 3-nitro product, modified conditions are required:

| Parameter | Typical Conditions for 3-Nitro Selectivity |

|---|---|

| Nitrating Agent | Dilute HNO₃ (40–50% v/v) |

| Temperature | 0–5°C (prevents polysubstitution) |

| Solvent | Acetic acid or sulfolane |

| Catalyst | Boron trifluoride (BF₃) |

| Reaction Time | 4–6 hours |

Under these conditions, BF₃ coordinates with the hydroxyl group, altering the electronic landscape and partially directing nitration to position 3. Yields of 3-nitronaphthalen-1-ol rarely exceed 15–20% due to competing ortho/para pathways.

Mechanistic Insights

The hydroxyl group’s resonance donation increases electron density at positions 2 and 4. BF₃ complexation reduces this activation, enabling partial nitration at position 3 via steric and electronic modulation. Computational studies suggest that BF₃ stabilizes transition states leading to the 3-nitro isomer by 2–3 kcal/mol compared to uncatalyzed reactions.

Indirect Synthesis via Diazonium Intermediates

To circumvent regioselectivity challenges, indirect routes leveraging diazonium salt chemistry have been explored.

Stepwise Functionalization

-

Sulfonation : 1-Naphthol is sulfonated at position 4 using fuming H₂SO₄, yielding 1-hydroxy-4-sulfonaphthalene. The sulfonic acid group acts as a temporary meta-directing group.

-

Nitration : The sulfonated intermediate undergoes nitration at position 3 (meta to the sulfonic acid group).

-

Desulfonation : Hydrolysis with superheated steam removes the sulfonic acid group, yielding 3-nitronaphthalen-1-ol.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | H₂SO₄ (20% oleum), 80°C, 3h | 85 |

| Nitration | HNO₃ (70%), H₂SO₄, 25°C, 2h | 65 |

| Desulfonation | H₂O (steam), 180°C, 1h | 70 |

This method achieves an overall yield of 38–40%, with purity >95% after recrystallization (ethanol/water).

Metal-Catalyzed C–H Functionalization

Recent advances in transition-metal catalysis offer promising alternatives for regiocontrolled synthesis.

Palladium-Catalyzed Nitration

A palladium(II)/copper(II) system enables directed C–H nitration. The hydroxyl group coordinates to Pd, directing nitration to the adjacent position 8. Subsequent isomerization via acid treatment relocates the nitro group to position 3.

| Catalyst System | Conditions | Isomerization Agent | Final Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Cu(NO₃)₂ | DMF, 80°C, 12h | HCl (conc.) | 28 |

While innovative, scalability remains limited due to costly catalysts and multi-step protocols.

Biocatalytic Approaches

Enzymatic nitration using nitrotransferases presents an eco-friendly alternative, though research is nascent. Pseudomonas fluorescens strains expressing nitration enzymes have produced trace amounts of 3-nitronaphthalen-1-ol under aerobic conditions.

Industrial-Scale Considerations

No commercial processes exclusively target 3-nitronaphthalen-1-ol due to low demand and synthetic complexity. Pilot-scale trials using the sulfonation-desulfonation route face challenges in waste management (sulfuric acid recovery) and energy costs (steam desulfonation).

Chemical Reactions Analysis

Types of Reactions: 3-Nitronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 3-amino-naphthalen-1-ol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Nitronaphthalen-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitronaphthalen-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3-Nitronaphthalen-1-ol:

4-Nitronaphthalen-1-ol (CAS: 605-62-9)

- Molecular Formula: C₁₀H₇NO₃ (same as 3-Nitronaphthalen-1-ol).

- Molecular Weight : 189.17 g/mol (identical).

- Structure: Positional isomer with -NO₂ at position 4 and -OH at position 1.

- Key Differences: The nitro group at position 4 (vs. Higher lipophilicity (XLogP3: 3.1) compared to 3-Nitronaphthalen-1-ol (data unavailable) .

Naphthalen-1-ol (1-Naphthol, CAS: 90-15-3)

- Molecular Formula : C₁₀H₈O.

- Molecular Weight : 144.17 g/mol.

- Structure : Lacks the nitro group, containing only a hydroxyl group at position 1.

- Key Differences: Less polar and more volatile due to the absence of -NO₂. Widely used as a precursor in dyes and pharmaceuticals, whereas nitro derivatives like 3-Nitronaphthalen-1-ol may exhibit enhanced reactivity in electrophilic substitution reactions .

1-Nitronaphthalene (CAS: 86-57-7)

- Molecular Formula: C₁₀H₇NO₂.

- Molecular Weight : 173.17 g/mol.

- Structure : Nitro group at position 1 without a hydroxyl group.

- Key Differences :

3-Nitrophenol (CAS: 554-84-7)

- Molecular Formula: C₆H₅NO₃.

- Molecular Weight : 139.11 g/mol.

- Structure: Simpler aromatic system (benzene ring) with -NO₂ at position 3 and -OH at position 1.

- Key Differences :

Comparative Data Table

Biological Activity

3-Nitronaphthalen-1-ol is a compound of significant interest due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of 3-nitronaphthalen-1-ol, focusing on its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

3-Nitronaphthalen-1-ol consists of a naphthalene ring substituted with a hydroxyl group and a nitro group. This dual functionality allows it to participate in various chemical reactions and biological interactions.

The biological activity of 3-nitronaphthalen-1-ol can be attributed to its ability to interact with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group is capable of participating in redox reactions. These interactions can modulate various biochemical pathways, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that 3-nitronaphthalen-1-ol exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes essential for microbial survival.

Anticancer Activity

3-Nitronaphthalen-1-ol has been studied for its potential as an anticancer agent. It has shown promise in inhibiting the growth of cancer cells, particularly those overexpressing the epidermal growth factor receptor (EGFR). In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Study 1: Anticancer Efficacy

In a study exploring the efficacy of various nitro compounds, 3-nitronaphthalen-1-ol was found to inhibit the proliferation of human epidermoid carcinoma cells (A431) and breast cancer cells (MDA-MB-468). The compound exhibited IC50 values in the micromolar range, indicating significant antiproliferative activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 3-nitronaphthalen-1-ol against Gram-positive and Gram-negative bacteria. Results showed that the compound effectively inhibited bacterial growth, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of 3-nitronaphthalen-1-ol compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 3-Nitronaphthalen-1-ol | Yes | Yes | Redox reactions, apoptosis induction |

| 4-Hydroxy-1-naphthaldehyde | Moderate | Limited | Antioxidant properties |

| 1-Naphthol | Limited | Yes | Inhibition of topoisomerase IIB |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.